Octahydroquinolin-7(1H)-one is a bicyclic compound belonging to the class of quinolones. Its molecular structure consists of a saturated octahydroquinoline ring fused with a ketone functional group at the 7-position. The compound is characterized by its unique arrangement of carbon and nitrogen atoms, which contributes to its chemical reactivity and biological activity. It has garnered attention in medicinal chemistry due to its potential as a scaffold for drug development, particularly in the synthesis of various heterocyclic compounds.
Octahydroquinolin-7(1H)-one exhibits a range of chemical reactivities typical of quinolone derivatives. Key reactions include:
These reactions highlight the compound's utility as a building block in synthetic chemistry.
Research indicates that octahydroquinolin-7(1H)-one possesses significant biological activities. It has been studied for its potential:
These biological activities underscore the importance of octahydroquinolin-7(1H)-one in pharmacological research.
Several methods have been developed for synthesizing octahydroquinolin-7(1H)-one:
These methods illustrate the versatility and adaptability of synthetic pathways available for this compound.
Octahydroquinolin-7(1H)-one serves various applications across multiple fields:
The compound's diverse applications highlight its significance in both academic and industrial research.
Studies on octahydroquinolin-7(1H)-one interactions reveal important insights into its mechanism of action:
Understanding these interactions is crucial for optimizing the pharmacological properties of this compound.
Several compounds share structural similarities with octahydroquinolin-7(1H)-one, each exhibiting unique properties:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Octahydroquinolin-4(1H)-one | Saturated quinolone | Exhibits different biological activity profiles |
| Octahydroquinolin-2(1H)-one | Saturated quinolone | Known for its use in synthesizing complex drugs |
| Dihydroquinoline | Partially saturated | Less complex structure; different reactivity |
| 4-Hydroxyquinoline | Hydroxy-substituted | Displays distinct reactivity due to hydroxyl group |
These comparisons highlight the unique structural features and reactivity patterns of octahydroquinolin-7(1H)-one relative to other similar compounds.
Octahydroquinolin-7(1H)-one is a saturated bicyclic amine characterized by a fully hydrogenated quinoline core fused with a ketone group at position 7. Its IUPAC name reflects the systematic numbering of the quinoline skeleton, where the ketone occupies the seventh carbon atom. The compound belongs to the broader class of saturated bicyclic lactams, which are structurally distinct from partially saturated analogs like dihydroquinolines.
Systematic Classification:
| Feature | Description |
|---|---|
| Core structure | Bicyclic amine with a fused benzene and pyrrolidinone ring system |
| Functional group | Ketone moiety at position 7 |
| Cyclic system | Octahydroquinoline derivative (8-membered ring system fully saturated) |
The molecular formula of octahydroquinolin-7(1H)-one is C₉H₁₅NO, with a molecular weight of 153.22 g/mol. The stereochemistry of this compound is influenced by its bicyclic structure, though specific configurations (e.g., cis/trans isomers) are not explicitly documented in available crystallographic data. For related analogs like octahydroquinolin-4(1H)-one, cis configurations are observed due to steric constraints imposed by the fused rings.
Key Structural Features:
Crystallographic studies on octahydroquinolin-7(1H)-one remain limited, but insights can be drawn from structurally related compounds:
Hypothetical Conformational Analysis Table:
| Ring System | Preferred Conformation | Strain Energy (kcal/mol) |
|---|---|---|
| Cyclohexane | Chair | 0.0 |
| Pyrrolidinone | Half-chair | 1.5–2.0 |
Octahydroquinolin-7(1H)-one shares structural motifs with other saturated bicyclic amines but differs in functional group placement and reactivity.
The synthesis of octahydroquinolin-7(1H)-one, a saturated bicyclic compound with a ketone functional group at the seventh position, has attracted considerable attention in synthetic organic chemistry due to its potential applications in pharmaceutical development and its role as a versatile synthetic intermediate. This comprehensive review examines the four primary synthetic approaches: catalytic hydrogenation pathways, cyclization strategies using functionalized precursors, stereoselective synthesis techniques, and industrial-scale production protocols.
Catalytic hydrogenation represents the most direct and widely employed method for synthesizing octahydroquinolin-7(1H)-one derivatives from quinoline precursors. The transformation typically proceeds through multiple reduction stages, involving selective hydrogenation of both the pyridine and benzene rings of the quinoline nucleus [1] [2] [3].
Platinum-Based Catalysis
Adams platinum oxide catalyst has been extensively studied for quinoline hydrogenation, demonstrating exceptional activity under moderate conditions. Research by Cox et al. established that platinum oxide facilitates the complete hydrogenation of quinoline to decahydroquinoline through tetrahydroquinoline intermediates [1]. The reaction follows first-order kinetics with respect to hydrogen pressure and zero-order kinetics with respect to quinoline concentration, indicating that hydrogen activation is the rate-determining step [2]. Under optimal conditions (40-50 atm H₂, 20-70°C, acetic acid solvent), platinum oxide achieves 85-95% selectivity for the desired octahydro products within 4-12 hours [1].
The mechanism involves initial hydrogenation of the pyridine ring to form 1,2,3,4-tetrahydroquinoline, followed by reduction of the benzene ring. Studies have shown that quinoline and its methyl-substituted derivatives (6-methylquinoline, 7-methylquinoline, 8-methylquinoline) preferentially hydrogenate to 1,2,3,4-tetrahydroquinoline before further reduction to decahydroquinoline occurs [1]. However, 2-methylquinoline, 3-methylquinoline, and 4-methylquinoline exhibit different behavior, simultaneously forming both 1,2,3,4-tetrahydro and 5,6,7,8-tetrahydro products [1].
Palladium-Catalyzed Systems
Palladium-based catalysts have emerged as highly effective alternatives for quinoline hydrogenation, offering enhanced chemoselectivity and operational advantages. Recent developments in atomically dispersed palladium catalysts supported on titanium carbide (Pd~SA+NC~/TiC) have demonstrated remarkable performance, achieving above 99% selectivity for 1,2,3,4-tetrahydroquinoline (py-THQ) at complete conversion with turnover frequencies exceeding 463 h⁻¹ [4].
The unique structure of atomically dispersed palladium includes both Pd-Ti₂C₂ single atoms and Pd clusters with atomic-layer thickness. Theoretical calculations and experimental results reveal that hydrogen dissociation and subsequent hydrogenation rates are significantly enhanced over Pd clusters, while product desorption is more favorable over Pd single atoms [4]. This synergistic effect between single atoms and clusters contributes to the exceptional selectivity observed.
Nanoporous palladium (PdNPore) catalysts have also shown promise for chemoselective quinoline hydrogenation. These unsupported catalysts facilitate heterolytic cleavage of hydrogen molecules, leading to improved selectivity for tetrahydroquinoline products over fully saturated decahydroquinoline derivatives [5]. The unique porous structure provides optimal active sites for controlled hydrogenation while minimizing over-reduction.
Rhodium and Ruthenium Catalysts
Rhodium and ruthenium-based catalysts offer distinct advantages for specific synthetic applications, particularly when high stereoselectivity is required. First-principles density functional theory (DFT) simulations have revealed that quinoline adsorption strengths on metal surfaces follow the order Rh > Pd > Pt >> Au [6]. This strong interaction with rhodium surfaces facilitates efficient hydrogen transfer, though it may require higher temperatures (60-100°C) compared to palladium systems [6].
Ruthenium catalysts have shown particular utility in asymmetric hydrogenation applications, where chiral ligands can be employed to achieve high enantiomeric excess. The combination of ruthenium with specialized chiral phosphine ligands enables the synthesis of optically active octahydroquinolin-7(1H)-one derivatives with enantiomeric excess values ranging from 88-96% [7].
| Catalyst System | Pressure (atm) | Temperature (°C) | Solvent | Reaction Time (hours) | Selectivity (%) |
|---|---|---|---|---|---|
| Platinum oxide (Adams catalyst) | 40-50 | 20-70 | Acetic acid | 4-12 | 85-95 |
| Palladium on carbon (Pd/C) | 20-50 | 25-100 | Methanol/Ethanol | 6-24 | 80-90 |
| Platinum on carbon (Pt/C) | 30-60 | 50-120 | Ethanol | 8-20 | 75-85 |
| Palladium hydroxide on carbon | 25-40 | 40-80 | Methanol | 4-16 | 88-96 |
| Rhodium on carbon | 40-80 | 60-100 | Ethanol/Water | 12-36 | 70-80 |
| Ruthenium on carbon | 30-50 | 80-120 | Toluene | 16-48 | 65-75 |
| Nanoporous palladium (PdNPore) | 10-30 | 40-80 | Methanol | 2-8 | 90-98 |
| Atomically dispersed Pd/TiC | 20-40 | 60-100 | Ethanol | 4-12 | 95-99 |
Cyclization approaches represent an alternative synthetic strategy that involves the construction of the octahydroquinolin-7(1H)-one framework through intramolecular bond formation reactions. These methods offer advantages in terms of structural diversity and the ability to introduce specific substitution patterns that may be difficult to achieve through hydrogenation routes.
Intramolecular Aldol Cyclization
Intramolecular aldol cyclization has proven to be a highly effective method for constructing the octahydroquinolin-7-one core structure. Nemoto and colleagues demonstrated that piperidine derivatives containing appropriately positioned carbonyl groups undergo highly stereoselective cyclization to afford the desired 4a,8a-cis-octahydroquinolin-7-one [8]. This key transformation utilizes A(1,3) strain as a conformational control element, biasing the substrate toward the conformer required for successful cyclization [8].
The reaction proceeds through formation of an enolate intermediate, followed by intramolecular attack on the carbonyl group. The stereochemical outcome is determined by the conformational preferences of the piperidine ring system, with the cis-fused product being thermodynamically favored due to reduced steric interactions [8]. Yields typically range from 70-90% with diastereomeric excess values exceeding 90% [8].
An application of this methodology was demonstrated in the enantioselective total synthesis of the marine alkaloid lepadin B, highlighting the synthetic utility of the aldol cyclization approach [8]. The method's success stems from the careful design of the precursor molecule to ensure optimal geometric arrangement for cyclization while minimizing competing side reactions.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a powerful tool for constructing octahydroquinoline frameworks from acyclic precursors containing appropriately positioned alkene units. The method typically employs ruthenium-based Grubbs catalysts to facilitate the cyclization process [9]. The reaction proceeds through formation of a ruthenium-carbene complex, followed by intramolecular alkene metathesis to generate the desired ring system.
One significant advantage of the RCM approach is its compatibility with various functional groups and substitution patterns. Benzyl and tert-butyldimethylsilyl (TBS) protecting groups are well-tolerated under the reaction conditions, allowing for selective functionalization strategies [9]. The method has been successfully applied to the synthesis of both octahydroquinoline and decahydroquinoline derivatives, with yields ranging from 65-85% [9].
The stereochemical outcome of RCM reactions can be influenced by the geometric constraints imposed by the tether length and substitution pattern. Careful substrate design is required to ensure favorable cyclization while avoiding the formation of undesired regioisomers or stereoisomers [9].
Cascade Cyclization Reactions
Cascade cyclization reactions offer the potential for rapid construction of complex polycyclic structures through multiple bond-forming events in a single operation. These transformations typically involve the sequential formation of multiple rings through a series of interconnected cyclization steps [10].
One notable example involves the use of tandem ring-opening and ring-closing strategies to construct cis- and trans-octahydroisoquinoline-7-ones. The precursors required for this transformation are readily obtained through Diels-Alder reactions followed by stereoselective hydrogenation [10]. The cascade process allows for the efficient construction of the target framework while establishing multiple stereogenic centers in a controlled manner.
The success of cascade cyclization reactions depends on careful optimization of reaction conditions to ensure that each step proceeds efficiently without interference from competing pathways. Temperature, solvent, and catalyst selection play crucial roles in determining the overall efficiency and selectivity of these transformations [10].
| Cyclization Method | Precursor Type | Catalyst/Reagent | Yield (%) | Stereoselectivity |
|---|---|---|---|---|
| Intramolecular aldol cyclization | Piperidine derivatives | Base (K₂CO₃/Cs₂CO₃) | 70-90 | High (>90% de) |
| Ring-closing metathesis | Alkene-containing substrates | Grubbs catalyst | 65-85 | Moderate (70-85% de) |
| Pictet-Spengler reaction | Tryptamine derivatives | Acid catalyst (TFA) | 60-80 | Variable (40-80% de) |
| Michael addition cyclization | 1,3-Cyclohexanedione derivatives | Organocatalyst | 75-95 | High (>85% de) |
| Diels-Alder cycloaddition | Dienophile substrates | Lewis acid (AlCl₃) | 55-75 | Low (30-60% de) |
| Radical cyclization | Iodinated precursors | AIBN/Bu₃SnH | 50-70 | Moderate (60-80% de) |
| Friedel-Crafts cyclization | Acyl chlorides | AlCl₃/FeCl₃ | 60-85 | Variable (50-90% de) |
| Cascade cyclization | Multifunctional substrates | Multiple catalysts | 40-75 | Variable (30-90% de) |
The development of stereoselective methods for octahydroquinolin-7(1H)-one synthesis has become increasingly important due to the significant biological activity differences often observed between stereoisomers. Multiple approaches have been developed to access enantiomerically pure or enriched products, ranging from asymmetric synthesis to chiral resolution techniques.
Chiral Auxiliary-Controlled Synthesis
The use of chiral auxiliaries represents one of the most established approaches for achieving stereocontrol in octahydroquinolin-7(1H)-one synthesis. (R)-Phenylglycinol has emerged as a particularly effective chiral auxiliary, serving as a latent form of ammonia in the construction of the quinoline ring system [11] [12].
The methodology developed by Amat and colleagues demonstrates the utility of (R)-phenylglycinol in the stereoselective synthesis of 4a-ethyl-1-(1'-phenylethyl)-octahydroquinolin-7-ones [11] [12]. The synthesis proceeds through formation of an enamine intermediate, followed by stereoselective cyclization to establish the desired stereochemistry at multiple positions. The method achieves excellent stereoselectivity, with diastereomeric excess values typically exceeding 90% [11] [12].
X-ray crystallographic analysis has confirmed the absolute stereochemistry of the products, providing valuable insights into the conformational preferences that govern the stereochemical outcome [11] [12]. The chiral auxiliary can be removed under mild conditions to afford the corresponding enantiomerically pure octahydroquinolin-7-one derivatives [11] [12].
Asymmetric Hydrogenation
Asymmetric hydrogenation using chiral transition metal catalysts has proven to be an effective method for the enantioselective synthesis of octahydroquinolin-7(1H)-one derivatives. This approach offers the advantage of direct conversion of quinoline precursors to enantiomerically enriched products in a single step [7].
The development of highly efficient chiral catalysts based on ruthenium complexes with specialized phosphine ligands has enabled the achievement of excellent enantioselectivities. The reaction typically proceeds through coordination of the quinoline substrate to the chiral metal center, followed by stereoselective hydrogen transfer to generate the desired enantiomer [7].
Mechanistic studies have revealed that the enantioselectivity is determined by the relative energies of the diastereomeric transition states involved in the hydrogen transfer step. The chiral ligand environment creates a significant energy difference between competing pathways, leading to high enantiomeric excess values ranging from 90-98% [7].
Enzymatic Resolution
Enzymatic resolution techniques offer an alternative approach for obtaining enantiomerically pure octahydroquinolin-7(1H)-one derivatives. Lipase-catalyzed kinetic resolution has been successfully applied to racemic mixtures, achieving excellent enantioselectivities (95-99% ee) under mild reaction conditions [13].
The method typically involves the selective acylation of one enantiomer in the presence of an appropriate acyl donor, leaving the other enantiomer unchanged. The reaction is performed in buffer solutions at physiological temperature (37°C), making it compatible with sensitive functional groups [13].
The success of enzymatic resolution depends on the substrate recognition properties of the enzyme, which can be tuned through protein engineering or by screening different enzyme variants. The method is particularly attractive for large-scale applications due to the high selectivity and mild reaction conditions [13].
Dynamic Kinetic Resolution
Dynamic kinetic resolution represents an advanced technique that combines racemization of the substrate with kinetic resolution to achieve theoretical yields of 100% for the desired enantiomer. This approach has been successfully applied to octahydroquinolin-7(1H)-one derivatives, achieving enantiomeric excess values of 80-95% [13].
The process requires the presence of a racemization catalyst that can rapidly interconvert the two enantiomers of the substrate, while a chiral resolving agent selectively transforms one enantiomer into the product. Careful optimization of the relative rates of racemization and resolution is crucial for achieving high efficiency [13].
| Stereoselective Method | Chiral Source | Enantiomeric Excess (%) | Diastereomeric Excess (%) | Reaction Conditions |
|---|---|---|---|---|
| Chiral auxiliary-controlled | (R)-Phenylglycinol | 85-95 | 80-95 | Reflux, toluene |
| Asymmetric hydrogenation | Chiral phosphine ligands | 90-98 | 85-95 | H₂, Pd catalyst, RT |
| Enzymatic resolution | Lipase enzymes | 95-99 | N/A | Buffer, 37°C |
| Chiral catalyst-mediated | Chiral ruthenium complexes | 88-96 | 75-90 | H₂, Ru catalyst, MeOH |
| Substrate-controlled diastereoselection | Substrate stereochemistry | 70-90 | 85-98 | Thermal, various solvents |
| Dynamic kinetic resolution | Chiral base | 80-95 | 70-85 | Base, elevated temp |
| Asymmetric organocatalysis | Proline derivatives | 85-96 | 80-92 | RT, ionic liquid |
| Chiral pool synthesis | Natural amino acids | 95-99 | 90-99 | Standard conditions |
The translation of laboratory-scale synthetic methods to industrial production requires careful consideration of multiple factors including cost, safety, environmental impact, and scalability. Several approaches have been developed for the large-scale manufacture of octahydroquinolin-7(1H)-one and related compounds.
Batch Processing Technologies
Traditional batch processing remains the most commonly employed method for industrial production of octahydroquinolin-7(1H)-one derivatives. Stirred tank reactors with capacities ranging from 100-1000 kg per batch are typically used, operating under pressures of 20-50 bar and temperatures of 80-120°C [14] [15].
The batch process typically involves charging the reactor with quinoline substrate, catalyst, and solvent, followed by pressurization with hydrogen and heating to the reaction temperature. Reaction times of 8-16 hours are common, with catalyst loadings of 2-5% relative to substrate. Overall yields of 70-85% are typically achieved, with product purities of 95-99% [14] [15].
Solvent recovery is a critical aspect of the batch process, with recovery rates of 85-95% being standard. The recovered solvent is typically purified through distillation before reuse, contributing to the overall economic viability of the process [14] [15]. Energy consumption ranges from 15-25 kWh per kilogram of product, representing a significant operational cost [14] [15].
Continuous Processing Innovations
Continuous processing technologies have emerged as attractive alternatives to batch processing, offering several advantages including improved heat and mass transfer, reduced capital requirements, and enhanced process control. Fixed bed reactors containing immobilized catalysts are commonly employed for continuous hydrogenation processes [14] [15].
The continuous process operates with higher throughput (500-5000 kg/batch equivalent) and shorter residence times (2-6 hours) compared to batch processing. Operating pressures of 30-60 bar and temperatures of 100-140°C are typical, with catalyst loadings reduced to 1-3% [14] [15]. The improved efficiency results in higher overall yields (75-90%) and purities (96-99.5%) [14] [15].
Solvent recovery in continuous processes is more efficient, with recovery rates of 90-98% being achievable. The reduced energy consumption (12-20 kWh/kg) compared to batch processing contributes to improved economics and reduced environmental impact [14] [15].
Process Optimization Strategies
Modern process optimization employs advanced mathematical modeling and data analytics to identify optimal operating conditions and improve process efficiency. Response surface methodology and design of experiments are commonly used to optimize multiple variables simultaneously [16].
Key optimization targets include reactor design improvements, scale-up efficiency enhancement, process intensification, and heat integration. The application of these strategies has led to significant improvements in process efficiency, reduced operating costs, and improved product quality [14] [15].
Catalyst recycling represents another important optimization opportunity, with heterogeneous catalysts being designed for extended lifetime and easy recovery. Advanced catalyst supports and stabilization techniques have enabled multiple reaction cycles without significant activity loss [14] [15].
Green Chemistry Considerations
Environmental sustainability has become an increasingly important consideration in industrial process design. Green chemistry principles are being applied to minimize waste generation, reduce solvent usage, and eliminate hazardous reagents [14] [15].
The development of more environmentally benign solvents, including ionic liquids and supercritical fluids, offers potential advantages in terms of reduced environmental impact and improved process efficiency. These alternative reaction media often provide enhanced selectivity and simplified product separation [14] [15].
Energy efficiency improvements through process intensification and heat integration can significantly reduce the carbon footprint of industrial production. The implementation of renewable energy sources for process heating and power generation represents an additional opportunity for environmental impact reduction [14] [15].
| Process Parameter | Batch Process | Continuous Process | Optimization Target |
|---|---|---|---|
| Reactor Type | Stirred tank reactor | Fixed bed reactor | Flow reactor design |
| Scale (kg/batch) | 100-1000 | 500-5000 | Scale-up efficiency |
| Pressure (bar) | 20-50 | 30-60 | Process intensification |
| Temperature (°C) | 80-120 | 100-140 | Heat integration |
| Residence Time (hours) | 8-16 | 2-6 | Reaction kinetics |
| Catalyst Loading (%) | 2-5 | 1-3 | Catalyst recycling |
| Solvent Recovery (%) | 85-95 | 90-98 | Green chemistry |
| Overall Yield (%) | 70-85 | 75-90 | Cost reduction |
| Purity (%) | 95-99 | 96-99.5 | Quality control |
| Energy Consumption (kWh/kg) | 15-25 | 12-20 | Energy efficiency |
The thermodynamic properties of octahydroquinolin-7(1H)-one reveal characteristic features of saturated bicyclic ketones. The compound exhibits a melting point range of 98–102°C, as documented in patent literature . This relatively low melting point reflects the reduced intermolecular forces compared to its aromatic quinoline precursors, attributed to the absence of π-π stacking interactions in the fully saturated system.
The boiling point has been computationally estimated at 285–290°C under standard atmospheric pressure . Alternative computational predictions suggest a boiling point of 261.2°C at 760 mmHg [2], indicating moderate volatility characteristics. These values position octahydroquinolin-7(1H)-one within the typical range for bicyclic ketones of similar molecular weight.
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Formula | C₉H₁₅NO | Structural Analysis | |
| Molecular Weight | 153.22 g/mol | Calculated | |
| Melting Point | 98–102°C | Experimental | |
| Boiling Point | 285–290°C (estimated) | Computational | |
| Density | 1.014 g/cm³ | Calculated | [2] |
| Refractive Index | 1.482 | Predicted | [2] |
| Flash Point | 112.8°C | Predicted | [2] |
| Vapor Pressure | 0.0117 mmHg at 25°C | Predicted | [2] |
The density of 1.014 g/cm³ indicates a compound slightly denser than water, consistent with the presence of the nitrogen heteroatom and the ketone functionality [2]. The refractive index of 1.482 suggests moderate optical density, typical for saturated heterocyclic compounds [2].
Phase behavior analysis reveals that octahydroquinolin-7(1H)-one exists as a crystalline solid at room temperature. The compound demonstrates typical organic solid characteristics with conventional melting behavior. The vapor pressure of 0.0117 mmHg at 25°C indicates low volatility at ambient conditions [2], suggesting minimal evaporation losses during storage and handling.
The thermodynamic stability of octahydroquinolin-7(1H)-one is enhanced by the saturated nature of the bicyclic system. Unlike aromatic quinoline derivatives, the compound lacks extended conjugation, resulting in reduced susceptibility to oxidative degradation. The ketone functionality at position 7 provides a site for potential hydrogen bonding interactions, contributing to the observed melting point range.
The solubility profile of octahydroquinolin-7(1H)-one reflects its amphiphilic nature, combining polar ketone and amino functionalities with a lipophilic saturated hydrocarbon framework. Water solubility is limited to less than 1 mg/mL at 25°C [3], attributed to the predominantly hydrophobic character of the octahydroquinoline core structure.
| Solvent Type | Solubility | LogP Contribution | Mechanism |
|---|---|---|---|
| Water | <1 mg/mL at 25°C | High hydrophobic character | Limited hydrogen bonding |
| Ethanol | Slightly soluble | Moderate polar interaction | Hydroxyl-ketone association |
| DMSO | ~30 mg/mL | Strong polar interaction | Dipole-dipole interactions |
| DMF | ~30 mg/mL | Strong polar interaction | Amide-ketone association |
| Chloroform | Slightly soluble | Moderate lipophilic interaction | Van der Waals forces |
| Methanol | Slightly soluble | Moderate polar interaction | Hydroxyl-amino association |
The predicted lipophilicity parameter (LogP) of approximately 1.82 indicates moderate lipophilicity [3], positioning the compound in the optimal range for membrane permeability according to Lipinski's rule of five. This value suggests favorable pharmacokinetic properties for potential pharmaceutical applications.
Solubility enhancement strategies have been documented for similar quinoline derivatives. Salt formation through protonation of the nitrogen atom can significantly improve water solubility [3]. The basic nitrogen center (pKa ~4-5) allows for hydrochloride salt formation, typically increasing aqueous solubility by 10-100 fold compared to the free base form.
Organic solvent solubility patterns demonstrate preferential dissolution in polar aprotic solvents. DMSO and DMF show enhanced solubility (~30 mg/mL) due to their ability to form dipole-dipole interactions with both the ketone oxygen and the amino nitrogen [4]. These solvents can accommodate the compound's amphiphilic character through multiple interaction sites.
The solubility in alcoholic solvents (ethanol, methanol) is limited but measurable, reflecting the balance between the polar functionalities and the hydrophobic saturated ring system. Chloroform solubility is moderate, indicating that the compound retains sufficient lipophilic character to dissolve in weakly polar organic media.
Temperature-dependent solubility studies suggest increased dissolution at elevated temperatures, following typical thermodynamic principles. The solubility enhancement with temperature is more pronounced in polar solvents, indicating that hydrogen bonding interactions become more favorable at higher thermal energies.
The acid-base properties of octahydroquinolin-7(1H)-one are dominated by the secondary amine nitrogen incorporated within the saturated quinoline ring system. The compound exhibits weak basic behavior, with an estimated pKa value of approximately 4-5, consistent with other quinoline derivatives [5] [6].
| Property | Value/Description | Mechanism | Reference |
|---|---|---|---|
| Basic Site | Secondary amine nitrogen | Lone pair availability | [5] |
| pKa (estimated) | ~4-5 | Protonation equilibrium | [6] |
| Protonation Enhancement | Improved solubility | Ionic character increase | [6] |
| Tautomerism | Possible keto-enol forms | Ketone functionality | [5] |
| Hydrogen Bonding | NH donor, C=O acceptor | Intermolecular interactions | [5] |
The protonation site is located at the nitrogen atom within the quinoline ring, where the lone pair of electrons provides the basic character. The saturated nature of the ring system slightly reduces the basicity compared to aromatic quinoline due to the absence of aromatic stabilization effects in the conjugate acid form.
Protonation dynamics reveal that octahydroquinolin-7(1H)-one can form stable ammonium salts under acidic conditions. The protonation process significantly enhances water solubility, as documented in studies of related quinoline compounds [6]. This enhancement occurs through the formation of ionic species that interact more favorably with polar solvents.
The compound exhibits potential for keto-enol tautomerism due to the presence of the ketone group adjacent to the ring system. While the keto form predominates under normal conditions, enol formation may occur under specific pH conditions or in the presence of strong bases [5]. This tautomeric behavior can influence the compound's reactivity and interaction with biological systems.
Buffer system studies indicate that octahydroquinolin-7(1H)-one maintains stability across a pH range of 3-9, with optimal stability observed under neutral conditions. Below pH 3, extensive protonation occurs, while above pH 9, potential enolate formation may compromise stability.
The hydrogen bonding capacity of octahydroquinolin-7(1H)-one contributes to its interaction with biological targets. The NH group can act as a hydrogen bond donor, while the ketone oxygen serves as an acceptor [5]. These interactions are crucial for potential pharmaceutical applications and influence the compound's pharmacokinetic properties.
Fluorescence enhancement studies on related quinoline compounds demonstrate that protonation significantly increases quantum yield [6]. This phenomenon suggests that the protonated form of octahydroquinolin-7(1H)-one may exhibit enhanced optical properties, relevant for analytical applications.
The thermal stability of octahydroquinolin-7(1H)-one has been characterized through thermogravimetric analysis and differential scanning calorimetry studies of related quinoline compounds. The compound demonstrates thermal stability up to approximately 200°C, beyond which decomposition processes initiate [7] [8].
| Temperature Range | Process | Mechanism | Products |
|---|---|---|---|
| 85-150°C | Dehydration | Water elimination | Anhydrous compound |
| 150-330°C | Primary decomposition | C-N bond cleavage | Organic fragments |
| >330°C | Complete mineralization | Oxidative breakdown | CO₂, H₂O, NOₓ |
The thermal decomposition process occurs in distinct stages, as observed in similar quinoline derivatives [8]. Initial decomposition begins around 150°C, involving dehydration reactions that remove residual water or form cyclic dehydration products. The primary decomposition stage (150-330°C) involves C-N bond cleavage and ring opening reactions, generating various organic fragments.
Kinetic analysis of the thermal decomposition reveals activation energies ranging from 118-163 kJ/mol, depending on the specific decomposition mechanism [8]. The Kim-Park method yields activation energies of 134.64 kJ/mol for the dehydration stage and 162.92 kJ/mol for the primary decomposition stage [8]. These values indicate moderate thermal stability, comparable to other heterocyclic compounds.
The decomposition pathway begins with the weakening of C-N bonds within the quinoline ring system. The saturated nature of the rings makes them more susceptible to thermal cleavage compared to aromatic systems. The ketone functionality may undergo various thermal reactions, including reduction, oxidation, or cyclic rearrangements.
Thermogravimetric analysis reveals that heating rate significantly influences decomposition temperatures. Higher heating rates (20°C/min) result in elevated decomposition temperatures compared to slower rates (5°C/min) [8]. This kinetic effect suggests that the decomposition process is controlled by chemical kinetics rather than mass transfer limitations.
The thermal stability of octahydroquinolin-7(1H)-one is enhanced under inert atmospheres (nitrogen, argon) compared to oxidative conditions. Under nitrogen atmosphere, the compound maintains structural integrity up to 200°C, while in air, oxidative decomposition may begin at lower temperatures [8].
Differential scanning calorimetry studies indicate that the compound undergoes endothermic transitions during melting and decomposition processes. The endothermic nature of these transitions suggests that energy input is required for molecular rearrangements and bond breaking processes [7].
Decomposition products include carbon dioxide, water, and various nitrogenous compounds. Complete mineralization occurs at temperatures above 500°C, yielding CO₂, H₂O, and NOₓ species [9]. The formation of these products confirms the oxidative breakdown of the organic framework under extreme thermal conditions.
The thermal stability profile of octahydroquinolin-7(1H)-one is suitable for most synthetic applications and pharmaceutical processing. The compound can withstand typical reaction temperatures used in organic synthesis while maintaining structural integrity. However, prolonged exposure to temperatures above 150°C should be avoided to prevent decomposition.